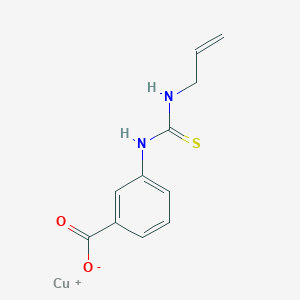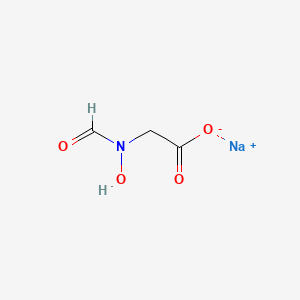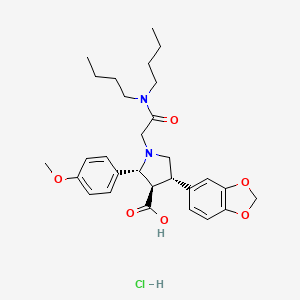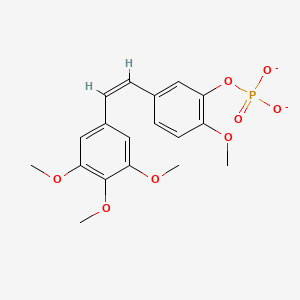
5-Benzyl-3-(3-morpholino-1-phenylpropyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NC-1800 is a small molecule drug developed by Nippon Chemiphar Co., Ltd. It is primarily known for its role as a protein kinase inhibitor and is being investigated for its potential therapeutic applications in treating urogenital diseases, particularly urinary incontinence .
Preparation Methods
The synthesis of NC-1800 involves several key steps. The process begins with the condensation of ®-1-amino-3-phenyl-2-propanol with 1-phenyl-3-(4-morpholinyl)-1-propanone in benzene, with azeotropic removal of water to form an intermediate imine. This intermediate is then reduced using tetramethylammonium triacetoxyborohydride to produce aminoalcohol as a diastereomeric mixture. The mixture is treated with ethyl chloroformate to form carbamates, from which the desired diastereoisomer is isolated by recrystallization as the methanesulfonate salt. Cyclization of this compound with potassium carbonate yields oxazolidinone, which is finally treated with fumaric acid to produce the fumarate salt of NC-1800 .
Chemical Reactions Analysis
NC-1800 undergoes various chemical reactions, including:
Reduction: The intermediate imine formed during synthesis is reduced using tetramethylammonium triacetoxyborohydride.
Cyclization: The diastereoisomeric mixture is cyclized with potassium carbonate to form oxazolidinone.
Formation of Carbamates: Treatment with ethyl chloroformate results in the formation of carbamates. The major products formed from these reactions include aminoalcohol, oxazolidinone, and the fumarate salt of NC-1800.
Scientific Research Applications
Chemistry: As a protein kinase inhibitor, NC-1800 is valuable in studying kinase-related pathways and mechanisms.
Biology: It is used to investigate the biological processes involving protein kinases and their role in cellular functions.
Medicine: NC-1800 is being explored as a therapeutic agent for treating urinary incontinence and other urogenital diseases. Its ability to inhibit protein kinases makes it a promising candidate for drug development.
Mechanism of Action
NC-1800 exerts its effects by inhibiting protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, NC-1800 can modulate signaling pathways involved in disease progression, particularly in urogenital diseases. The molecular targets of NC-1800 include specific protein kinases that are implicated in the regulation of bladder function and periurethral skeletal muscle activity .
Comparison with Similar Compounds
NC-1800 is unique in its specific inhibition of protein kinases related to urogenital diseases. Similar compounds include:
Oxybutynin: An anticholinergic drug used to treat bladder instability and cystitis.
Alkylenediamine derivatives: These compounds have shown similar functions in relieving urinating contractions under high intracystic pressure.
Steroid 5α-reductase inhibitors: Used in treating prostatic hypertrophy and other urinary disturbances
NC-1800 stands out due to its specific mechanism of action and its potential for fewer side effects compared to traditional anticholinergic drugs, which often cause dry mouth, blurred vision, constipation, and tachycardia .
Properties
Molecular Formula |
C23H28N2O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-benzyl-3-(3-morpholin-4-yl-1-phenylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H28N2O3/c26-23-25(18-21(28-23)17-19-7-3-1-4-8-19)22(20-9-5-2-6-10-20)11-12-24-13-15-27-16-14-24/h1-10,21-22H,11-18H2 |
InChI Key |
WWJMBWIAMCXOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)N3CC(OC3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)


![[5-[5-Amino-4-[(4-nitrophenyl)methylcarbamoyl]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10782039.png)




![1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782073.png)



![5-Amino-1-[5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B10782089.png)
![(3S)-3-hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B10782091.png)
